molecular formula C30H29N3O7 B11537566 2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate

2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate

Cat. No.: B11537566
M. Wt: 543.6 g/mol
InChI Key: AVKHBKOLXPTUCU-VTNSRFBWSA-N
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Description

2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is a complex organic compound that features a combination of aromatic rings, methoxy groups, and an imino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate typically involves multiple steps. One common approach is to start with the preparation of the naphthalen-1-ylamine derivative, which is then reacted with acetamido compounds under specific conditions to form the desired imino linkage. The final step involves the esterification of the phenyl ring with 3,4,5-trimethoxybenzoic acid .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the imino linkage can produce amines .

Scientific Research Applications

2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-4-[(E)-({2-[(naphthalen-1-YL)amino]acetamido}imino)methyl]phenyl 3,4,5-trimethoxybenzoate is unique due to its combination of functional groups and the presence of both naphthalen-1-ylamine and trimethoxybenzoate moieties. This unique structure contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C30H29N3O7

Molecular Weight

543.6 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(naphthalen-1-ylamino)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C30H29N3O7/c1-36-25-14-19(17-32-33-28(34)18-31-23-11-7-9-20-8-5-6-10-22(20)23)12-13-24(25)40-30(35)21-15-26(37-2)29(39-4)27(16-21)38-3/h5-17,31H,18H2,1-4H3,(H,33,34)/b32-17+

InChI Key

AVKHBKOLXPTUCU-VTNSRFBWSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)CNC3=CC=CC4=CC=CC=C43)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)CNC3=CC=CC4=CC=CC=C43)OC

Origin of Product

United States

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